3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside
Description
This compound is a spirostane-type saponin characterized by a steroidal aglycone backbone (spirost-5-en-26-one) with hydroxyl groups at positions 3, 15, and 22. The glycosidic moiety consists of a rhamnopyranosyl residue linked via α-1→2 glycosidic bond to a glucopyranosyl group at the C-3 hydroxyl position . It was first isolated from Solanum amygdalifolium and structurally elucidated using NMR spectroscopy and mass spectrometry (MS) . The spirostane core, featuring a δ-lactone at C-26, distinguishes it from furostane derivatives, which retain a linear side chain. Its molecular formula is C44H68O16, with a molecular weight of approximately 877.0 g/mol (exact mass inferred from related structures in and ).
Properties
Molecular Formula |
C39H60O15 |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(1R,2S,3R,3'R,4R,5'R,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16?,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI Key |
HOMLVLVMIWTMDJ-KEWWQESDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Foliumin involves several steps, starting from the extraction of the precursor compounds from Solanum amygelalifolium. The key steps include:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol to obtain a crude extract.
Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography to isolate Foliumin.
Chemical Modification: The isolated compound undergoes chemical modifications, including hydroxylation and glycosylation, to achieve the final structure of Foliumin.
Industrial Production Methods: Industrial production of Foliumin follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction units to process significant quantities of plant material.
Purification: Employing advanced chromatographic techniques to ensure high purity and yield.
Quality Control: Implementing stringent quality control measures to ensure consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Foliumin undergoes various chemical reactions, including:
Oxidation: Foliumin can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert Foliumin into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the Foliumin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of Foliumin .
Scientific Research Applications
Foliumin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other steroid glycosides and as a model compound for studying glycosylation reactions.
Biology: Investigated for its role in cell signaling pathways and its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Foliumin exerts its effects through several molecular targets and pathways:
Molecular Targets: Foliumin interacts with specific receptors and enzymes involved in cell signaling pathways, such as steroid hormone receptors and kinases.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Structural Differences and Implications
Aglycone Backbone :
- The target compound’s spirostane core (δ-lactone at C-26) contrasts with furostane analogues (e.g., ), which retain a linear C-22 hydroxyl group and are often intermediates in spirostane biosynthesis .
- Cholestane derivatives () lack the steroidal lactone and instead feature a cholestane skeleton with ketone modifications, altering their polarity and bioactivity .
Glycosylation Patterns: The α-1→2 rhamnopyranosyl-glucopyranosyl linkage in the target compound is simpler than the branched α-1→2 and α-1→4 rhamnose in foliumin A, which may reduce solubility compared to multi-glycosylated derivatives .
Hydroxylation and Functional Groups: The 3β,15α,23-trihydroxy pattern in the target compound is distinct from triterpenoid glycosides (e.g., ursolic acid derivatives in ), which have hydroxyls at positions 2, 3, and 19 or 21 . Ketone groups in cholestane derivatives () may confer unique reactivity in biological systems, such as interactions with carbonyl-binding enzymes .
Pharmacological and Spectral Comparisons
- NMR Signatures: The target compound’s C-3 glycosylation (δH ~5.30 ppm for anomeric protons) aligns with spirostane saponins but diverges from furostanes, which show characteristic C-22 hydroxyl signals (δC ~110–115 ppm) .
- Mass Spectrometry: ESI-MS of the target compound would exhibit fragmentation patterns (e.g., loss of rhamnose + glucose, ~308 Da) distinct from furostane derivatives (e.g., loss of C-26 glucopyranosyl, ~162 Da) .
- Bioactivity : Spirostane saponins generally exhibit stronger antifungal and cytotoxic activities compared to furostanes, likely due to their rigid lactone structure .
Biological Activity
3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside is a complex glycoside derived from steroidal saponins. This compound has garnered attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a spirostane backbone with multiple hydroxyl groups and glycosylation at the C-3 position. The presence of rhamnopyranosyl and glucopyranosyl moieties enhances its solubility and bioavailability, which are critical for its biological activities.
Cytotoxicity
Research indicates that 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Leukemia HL-60 | 10.12 | |
| Hepatocellular Carcinoma Hep-G2 | 8.50 | |
| Glioblastoma U251MG | 6.95 |
The IC50 values suggest that the compound can effectively inhibit cell proliferation in a dose-dependent manner.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties through inhibition of nitric oxide production in macrophages. In studies involving RAW264.7 macrophages:
This indicates that the compound can modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 40 | |
| Candida albicans | 30 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
The biological activities of 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside can be attributed to its ability to interact with cellular signaling pathways. For example:
- Cytotoxicity : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Anti-inflammatory : Inhibition of NF-kB signaling leading to reduced expression of pro-inflammatory cytokines.
- Antimicrobial : Disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as a chemotherapeutic agent.
- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound reduced swelling and joint inflammation significantly compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
